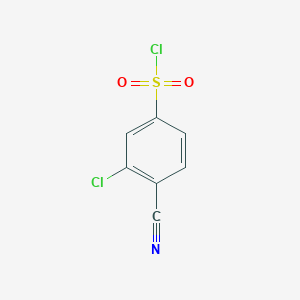

3-Chloro-4-cyanobenzenesulfonyl chloride

描述

Significance of Arylsulfonyl Chlorides as Synthetic Intermediates

The utility of arylsulfonyl chlorides is widespread across various sectors of the chemical industry, including the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netgoogle.com They are valued for their ability to introduce the arylsulfonyl group into molecules, a feature that often imparts desirable biological or physical properties to the final product. researchgate.net

In medicinal chemistry, arylsulfonyl chlorides are most notably used for the synthesis of sulfonamides. nih.gov The sulfonamide functional group (-SO₂NR₂) is a key structural motif found in a vast number of therapeutic agents. researchgate.netnih.gov The reaction of an arylsulfonyl chloride with a primary or secondary amine is a straightforward and efficient method for forming a stable sulfonamide linkage. wikipedia.orgnih.gov This reaction is fundamental to the production of various classes of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. nih.gov The arylsulfonyl moiety plays a crucial role in the pharmacological activity of these drugs by interacting with specific biological targets.

The synthesis of modern agrochemicals, such as herbicides and fungicides, frequently involves the use of arylsulfonyl chlorides as key intermediates. researchgate.net The resulting sulfonamide or sulfonate ester structures can exhibit potent biological activity against weeds and fungal pathogens. The modular nature of their synthesis allows for the creation of large libraries of compounds that can be screened for desired agrochemical properties, facilitating the discovery of new and more effective crop protection agents. magtech.com.cn

Arylsulfonyl chlorides are also employed in the manufacturing of certain types of dyes. google.com The sulfonyl group can be used to attach the dye molecule to fabrics or to modify the chromophore's properties, influencing its color and fastness. Their reactivity allows for the incorporation of the arylsulfonyl unit into complex dye structures.

The sulfonyl chloride group is characterized by a tetrahedral sulfur center bonded to two oxygen atoms, a chlorine atom, and an aryl group. wikipedia.org The sulfur atom is highly electrophilic due to the strong electron-withdrawing effect of the oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles. wikipedia.org Key reactions include:

Reaction with amines to form sulfonamides. wikipedia.org

Reaction with alcohols to yield sulfonate esters. wikipedia.org

Hydrolysis upon reaction with water to produce the corresponding sulfonic acid. wikipedia.org

Friedel-Crafts reactions with arenes to form sulfones. wikipedia.org

This versatile reactivity makes arylsulfonyl chlorides powerful tools for organic chemists. magtech.com.cn

Unique Characteristics of 3-Chloro-4-cyanobenzenesulfonyl Chloride within the Arylsulfonyl Chloride Class

This compound is a specific member of the arylsulfonyl chloride family, distinguished by the presence of both a chloro and a cyano substituent on the benzene (B151609) ring. These substituents significantly modify the compound's chemical properties and reactivity compared to simpler arylsulfonyl chlorides like benzenesulfonyl chloride.

| Property | Data |

| Molecular Formula | C₇H₃Cl₂NO₂S nih.gov |

| Molecular Weight | 236.07 g/mol nih.gov |

| CAS Number | 213130-43-9 nih.gov |

| Boiling Point | 381.1°C at 760 mmHg letopharm.com |

| Density | 1.65 g/cm³ letopharm.com |

The cyano group (-C≡N) is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its presence at the para-position to the sulfonyl chloride group in this compound has a profound impact on the molecule's reactivity. The strong inductive and resonance effects of the cyano group withdraw electron density from the aromatic ring and, consequently, from the sulfur atom of the sulfonyl chloride moiety. nih.govresearchgate.net

This significant increase in the electrophilicity of the sulfur atom makes this compound exceptionally reactive towards nucleophiles. rsc.org The rate of reaction with amines, alcohols, and other nucleophilic reagents is expected to be considerably faster than that of unsubstituted benzenesulfonyl chloride. nih.gov The additional chlorine atom at the meta-position also contributes an inductive electron-withdrawing effect, further enhancing the reactivity of the sulfonyl chloride group. This heightened reactivity makes it a highly efficient reagent for introducing the 3-chloro-4-cyanophenylsulfonyl group into various molecules.

The Strategic Importance of this compound in Advanced Organic Synthesis

Arylsulfonyl chlorides are a pivotal class of organic reagents, serving as versatile building blocks in the construction of a wide array of complex molecules. Their significance in advanced organic synthesis stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with a variety of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing functional groups. These groups are integral to the structure and function of numerous pharmaceuticals, agrochemicals, and materials. The reactivity and utility of an arylsulfonyl chloride are profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the sulfur atom, thereby increasing its reactivity. Conversely, the placement of these substituents can introduce steric hindrance or alter the electronic properties of the ring, dictating the regioselectivity of subsequent reactions. This fine-tuning of reactivity through substitution patterns allows for the strategic design of synthetic routes to access novel and intricate molecular architectures. Among this important class of compounds, this compound has emerged as a particularly valuable reagent, offering a unique combination of electronic and steric properties that are exploited in the synthesis of specialized chemical entities.

Positional Isomerism and its Impact on Synthetic Utility

The arrangement of substituents on the benzene ring of a benzenesulfonyl chloride derivative has a profound impact on its reactivity and, consequently, its application in organic synthesis. This is clearly illustrated when comparing this compound with its positional isomers. The interplay of electronic effects and steric hindrance dictates the synthetic utility of each isomer.

Comparison with 2-Chloro-4-cyanobenzenesulfonyl chloride, 2-Chloro-5-cyanobenzene-1-sulfonyl chloride, and 4-Chloro-3-cyanobenzenesulfonyl chloride

The synthetic utility of this compound is significantly influenced by the positions of its chloro and cyano substituents relative to the sulfonyl chloride group. A comparison with its positional isomers reveals the critical role of steric and electronic effects.

2-Chloro-4-cyanobenzenesulfonyl chloride: The placement of the chlorine atom in the ortho position to the sulfonyl chloride group in this isomer introduces significant steric hindrance. This bulkiness can impede the approach of nucleophiles to the electrophilic sulfur atom, potentially leading to slower reaction rates compared to the 3-chloro isomer. rsc.orgyoutube.com Studies on ortho-substituted arenesulfonyl chlorides have shown that such steric effects can be a determining factor in reaction outcomes. rsc.org

4-Chloro-3-cyanobenzenesulfonyl chloride: In this isomer, the chlorine atom is para to the sulfonyl chloride, a position that minimizes steric hindrance. However, the cyano group is now in the meta position. While both groups are electron-withdrawing, their combined electronic influence on the reactivity of the sulfonyl chloride group will differ from that in the 3-chloro-4-cyano isomer.

The following table summarizes the key structural differences and their predicted impact on reactivity:

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature | Predicted Impact on Reactivity |

| This compound | 213130-43-9 | C₇H₃Cl₂NO₂S | Chloro at C3, Cyano at C4 | Moderate steric hindrance, strong electronic activation. |

| 2-Chloro-4-cyanobenzenesulfonyl chloride | 254749-11-6 | C₇H₃Cl₂NO₂S | Chloro at C2, Cyano at C4 | Significant steric hindrance from ortho-chloro group. |

| 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | 942199-56-6 | C₇H₃Cl₂NO₂S | Chloro at C2, Cyano at C5 | Significant steric hindrance from ortho-chloro group. |

| 4-Chloro-3-cyanobenzenesulfonyl chloride | 56044-25-8 | C₇H₃Cl₂NO₂S | Chloro at C4, Cyano at C3 | Minimal steric hindrance, altered electronic activation pattern. |

Comparison with Analogs

The synthetic utility of this compound can be further understood by comparing it with analogs where the substituents are varied. These comparisons highlight the specific roles of the chloro and cyano groups in modulating the compound's properties.

e.g., 3-Bromo-4-cyanobenzene-1-sulfonyl chloride, 4-cyanobenzenesulfonyl chloride, 3-Chloro-4-fluorobenzenesulfonyl chloride

3-Bromo-4-cyanobenzene-1-sulfonyl chloride: Replacing the chlorine atom with bromine introduces a substituent with different electronic and steric properties. Bromine is less electronegative than chlorine but has a larger atomic radius. The electron-withdrawing cyano group in the para position significantly enhances the electrophilicity of the sulfonyl chloride group. The combination of bromine and cyano groups in this analog enhances its reactivity, making it valuable for synthetic applications requiring selective reactions.

4-cyanobenzenesulfonyl chloride: This analog lacks the chloro substituent, providing a baseline to assess the impact of the halogen. The cyano group at the para position is a strong electron-withdrawing group, which activates the sulfonyl chloride moiety towards nucleophilic attack. This compound is a key intermediate in the synthesis of various bioactive molecules.

3-Chloro-4-fluorobenzenesulfonyl chloride: In this analog, the cyano group is replaced by a fluorine atom. Fluorine is the most electronegative element, and its presence as a substituent has a strong electron-withdrawing inductive effect. However, it is also a smaller atom compared to the cyano group. While halogenated analogs like this may be more cost-effective, they can exhibit reduced versatility due to fewer functional handles for subsequent transformations.

The following table provides a comparative overview of these analogs:

| Compound Name | CAS Number | Molecular Formula | Key Difference from this compound | Impact on Properties and Reactivity |

| 3-Bromo-4-cyanobenzene-1-sulfonyl chloride | 1201684-65-2 | C₇H₃BrClNO₂S | Chlorine at C3 replaced by Bromine | Altered electronic and steric effects; enhanced reactivity for selective applications. |

| 4-cyanobenzenesulfonyl chloride | 49584-26-1 | C₇H₄ClNO₂S | Lacks the Chloro substituent at C3 | Provides a baseline for the electronic effect of the cyano group. |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | 91170-93-3 | C₆H₃Cl₂FO₂S | Cyano group at C4 replaced by Fluorine | Strong electron-withdrawing effect from fluorine; may have reduced versatility. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCNCOCJCVWMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592516 | |

| Record name | 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213130-43-9 | |

| Record name | 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 3 Chloro 4 Cyanobenzenesulfonyl Chloride

Direct Synthetic Routes

The synthesis of 3-chloro-4-cyanobenzenesulfonyl chloride is most effectively achieved through direct synthetic methods that offer high regioselectivity and utilize readily available starting materials. Among these, the chlorosulfonylation of diazonium salts derived from substituted anilines stands out as a powerful and widely employed strategy.

Chlorosulfonylation of Diazonium Salts from Substituted Anilines

The transformation of an aromatic amine into a sulfonyl chloride via a diazonium salt intermediate is a classic yet highly relevant method in organic synthesis. This process is valued for its ability to install the chlorosulfonyl group with precise regiocontrol, dictated by the position of the amino group on the precursor aniline (B41778). The general pathway involves the diazotization of a primary aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide in the presence of a chloride source.

The synthesis of arylsulfonyl chlorides from diazonium salts is a specific application of the Meerwein reaction. durham.ac.uk Originally reported by Meerwein and colleagues, this method is a modification of the Sandmeyer reaction, which traditionally involves the copper-catalyzed substitution of a diazonium group with a halide or cyanide. durham.ac.uk In this variant, the diazonium salt reacts with sulfur dioxide and a chloride ion, catalyzed by a copper salt, to yield the corresponding arylsulfonyl chloride.

The reaction mechanism is believed to involve the formation of an aryl radical following the loss of nitrogen gas from the diazonium salt. durham.ac.uk This radical intermediate is then trapped by sulfur dioxide. This method is particularly advantageous for synthesizing compounds like this compound because the starting aniline, 4-amino-3-chlorobenzonitrile, precisely dictates the final substitution pattern on the aromatic ring, avoiding the formation of regioisomers that can occur with other methods like direct electrophilic aromatic substitution. durham.ac.uk A sustainable alternative to the classic Meerwein chlorosulfonylation has been developed using a heterogeneous, transition-metal-free carbon nitride photocatalyst under visible light irradiation at room temperature. nih.gov

The successful synthesis of this compound via the Meerwein reaction is highly dependent on the careful optimization of several reaction parameters. Key variables include temperature, solvent, the stoichiometry of reagents, and the nature of the catalyst and sulfur dioxide source.

Low temperatures are crucial during the initial diazotization step, typically between -5°C and 0°C, to ensure the stability of the highly reactive diazonium salt. nih.gov The subsequent chlorosulfonylation step is also performed at low to ambient temperatures to control the reaction rate and minimize side reactions. The choice of solvent is also critical; historically, acetic acid was used, but modern procedures often employ acetonitrile or other organic solvents that can dissolve the reaction components. durham.ac.uknih.gov The concentration of the copper catalyst and the chloride source must be carefully controlled, as an excess can sometimes be detrimental to the yield. durham.ac.uk Continuous flow reactors have been shown to improve yields and safety by allowing for precise control over temperature and mixing. durham.ac.uk

The following table summarizes key reaction parameters and their general impact on the synthesis of arylsulfonyl chlorides, based on studies of analogous compounds.

Table 1: Optimization of Reaction Parameters for Arylsulfonyl Chloride Synthesis

| Parameter | Condition | Effect on Yield/Purity | Rationale |

|---|---|---|---|

| Temperature | Diazotization: -5 to 5°C; Sulfonylation: 0 to 25°C | High yield | Prevents decomposition of the unstable diazonium salt and controls the exothermic reaction. nih.gov |

| Catalyst | 0.2–10 mol% CuCl or CuCl₂ | High yield | Catalyzes the single electron transfer to generate the aryl radical; insufficient catalyst leads to no reaction. durham.ac.uk |

| SO₂ Source | Gaseous SO₂, in situ from SOCl₂/H₂O, or DABSO | High yield | Reacts with the aryl radical; solid surrogates like DABSO improve handling and safety. nih.govnih.gov |

| Solvent | Acetic Acid, Acetonitrile | Good to high yield | Acetonitrile is often preferred in modern methods for its ability to dissolve all reaction components. nih.gov |

| Chloride Source | HCl, BTEAC (Benzyltriethylammonium chloride) | High yield | Provides the chloride for the formation of the sulfonyl chloride group. durham.ac.uk |

The availability of a high-purity precursor amine is fundamental to the successful synthesis of the target sulfonyl chloride. The required starting material for this compound is 4-amino-3-chlorobenzonitrile. Several synthetic routes to this intermediate have been established.

One common method involves the direct chlorination of a commercially available precursor. For instance, 4-aminobenzonitrile can be chlorinated using N-chlorosuccinimide in a suitable solvent like acetonitrile. Another well-documented route begins with the nitration of p-chlorobenzonitrile to yield 4-chloro-3-nitrobenzonitrile. guidechem.com The nitro group is then subsequently reduced to the desired amino group using a reducing agent such as stannous chloride (SnCl₂) in hydrochloric acid. google.com A third route involves the hydrolysis of 2'-chloro-4'-cyanoacetanilide using concentrated hydrochloric acid in ethanol. prepchem.com

The following table outlines two distinct synthetic pathways to obtain the crucial 4-amino-3-chlorobenzonitrile precursor.

Table 2: Synthetic Routes for 4-amino-3-chlorobenzonitrile

| Starting Material | Reagents | Key Steps | Reference |

|---|

Handling gaseous sulfur dioxide (SO₂), a key reagent in this synthesis, presents significant safety and logistical challenges due to its toxicity. organic-chemistry.org To circumvent these issues, modern synthetic methodologies favor the in situ generation of SO₂ or the use of stable, solid SO₂ surrogates.

One effective method for in situ generation involves the controlled hydrolysis of thionyl chloride (SOCl₂) with a stoichiometric amount of water. nih.gov This reaction produces both SO₂ and hydrogen chloride (HCl), both of which are required for the chlorosulfonylation process.

An increasingly popular alternative is the use of DABCO-bis(sulfur dioxide) (DABSO), a stable, crystalline solid that serves as a convenient and safe source of SO₂. nih.govorganic-chemistry.org DABSO is an adduct of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide. rsc.org Upon gentle heating or under specific reaction conditions, it releases SO₂ in a controlled manner. nih.gov The use of DABSO simplifies the experimental setup and has been successfully applied to a wide range of anilines in Sandmeyer-type chlorosulfonylation reactions, making it a highly attractive option for both laboratory-scale and larger-scale synthesis. nih.govacs.org

Copper salts, typically copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂), are essential catalysts for the Meerwein chlorosulfonylation reaction. nih.gov The reaction mechanism hinges on a single electron transfer (SET) process facilitated by the copper catalyst.

The catalytic cycle is believed to begin with the reduction of Cu(II) to the active Cu(I) species by sulfur dioxide. durham.ac.uk The Cu(I) salt then donates an electron to the diazonium salt. This electron transfer induces the cleavage of the C-N bond, leading to the liberation of dinitrogen gas (N₂) and the formation of a highly reactive aryl radical. durham.ac.uk This aryl radical is then intercepted by sulfur dioxide to form an arylsulfonyl radical. Finally, this radical abstracts a chlorine atom from the copper(II) chloride, regenerating the Cu(I) catalyst and forming the final this compound product. The absence of a copper catalyst typically results in no product formation, highlighting its critical role in the reaction. durham.ac.uk While the reaction can sometimes proceed without a copper catalyst if the diazonium salt contains strong electron-withdrawing groups, the reaction rate is significantly lower. google.com

Alternative Sulfonylation Approaches and their Limitations

Direct chlorosulfonylation of 2-chlorobenzonitrile is a primary route to this compound. This transformation typically employs strong sulfonating agents. Reagents such as chlorosulfonic acid (HSO3Cl) and sulfuryl chloride (SO2Cl2) are common choices for introducing the sulfonyl chloride group onto the aromatic ring.

Chlorosulfonic Acid (HSO3Cl): This is a powerful and widely used reagent for the sulfonation of aromatic compounds. The reaction of an aromatic substrate with chlorosulfonic acid directly yields the corresponding arylsulfonyl chloride. However, its high reactivity presents several challenges, particularly on an industrial scale. The reaction is highly exothermic and can lead to the formation of byproducts, such as diphenylsulfone, if not carefully controlled. The corrosive and hazardous nature of chlorosulfonic acid also necessitates specialized equipment and handling procedures to ensure safety.

Sulfuryl Chloride (SO2Cl2): As an alternative, sulfuryl chloride can be used for chlorosulfonylation. While it can be effective, its use also comes with limitations. These reagents are extremely hazardous, irritable, and highly reactive, which can complicate handling and process safety.

| Reagent | Formula | Key Advantages | Limitations |

| Chlorosulfonic Acid | HSO3Cl | High reactivity, direct conversion | Highly exothermic, corrosive, formation of byproducts |

| Sulfuryl Chloride | SO2Cl2 | Effective chlorosulfonating agent | Extremely hazardous, highly reactive, irritable |

Indirect Synthetic Strategies and Precursor Chemistry

Indirect methods offer alternative pathways that can circumvent the challenges of direct chlorosulfonylation by building the target molecule from precursors through a series of reactions.

Halogenation of Benzenesulfonyl Chloride Derivatives

An indirect approach involves the selective halogenation of a pre-existing benzenesulfonyl chloride derivative. For instance, a synthetic route could begin with 4-cyanobenzenesulfonyl chloride. The challenge then lies in the regioselective introduction of a chlorine atom at the 3-position. This electrophilic aromatic substitution would be directed by the existing sulfonyl chloride and cyano groups. The sulfonyl chloride group is a meta-director, while the cyano group is also a meta-director. Therefore, direct chlorination of 4-cyanobenzenesulfonyl chloride would not yield the desired 3-chloro isomer efficiently. A more plausible strategy would involve starting with a precursor where the directing groups favor chlorination at the desired position, followed by conversion of other functional groups to the cyano and sulfonyl chloride moieties.

Modification of Existing Sulfonyl Chlorides

Another strategy involves the modification of functional groups on a pre-formed sulfonyl chloride. A notable example is the conversion of sulfonyl hydrazides into sulfonyl chlorides. This method uses sulfonyl hydrazide as a stable precursor that can be converted to the more reactive sulfonyl chloride under mild conditions using reagents like N-chlorosuccinimide (NCS). This approach is advantageous as sulfonyl hydrazides are often crystalline, stable solids that are easier to handle and purify than the corresponding sulfonyl chlorides. The conversion is typically rapid and clean, providing the desired product in high yield.

One-Pot Conversion of Thiols to Sulfonyl Chlorides

A highly efficient and increasingly popular indirect method is the one-pot oxidative chlorination of thiols. This strategy allows for the direct conversion of an appropriately substituted thiol, such as 3-chloro-4-cyanothiophenol, into the target sulfonyl chloride. A combination of an oxidizing agent, like hydrogen peroxide (H2O2), and a chlorine source, such as thionyl chloride (SOCl2), can achieve this transformation rapidly and under mild, room temperature conditions.

This method is noted for its high reactivity, excellent yields (often up to 97%), and broad applicability to various aromatic thiols. The process is also considered more environmentally friendly and cost-effective due to the use of readily available reagents and minimal byproduct formation. Other oxidizing systems, such as N-chlorosuccinimide (NCS) in the presence of a chloride source, can also be employed for the conversion of thiols to sulfonyl chlorides.

Industrial Production Methods and Scalability Considerations

For the industrial-scale synthesis of aryl sulfonyl chlorides, including this compound, both safety and efficiency are paramount. Traditional batch processing using highly reactive reagents like chlorosulfonic acid is often considered too hazardous for large-scale production.

To mitigate these risks, continuous manufacturing processes have been developed. These systems utilize continuous stirred-tank reactors (CSTRs) and automated process controls to manage the hazards associated with highly exothermic reactions. Continuous flow chemistry allows for better temperature control, reduced reaction volumes at any given time, and improved process consistency, which significantly enhances safety and reliability.

Alternative synthetic routes that avoid hazardous intermediates are also favored for industrial production. For example, Sandmeyer-type reactions, which traditionally involve the generation of potentially unstable diazonium salts, have been adapted for safer industrial application. Modern protocols may use stable SO2 surrogates and aqueous conditions, which allow the sulfonyl chloride product to precipitate directly from the reaction mixture, simplifying isolation and reducing the risk of hydrolysis. Such aqueous processes are scalable, safer, and have significant environmental benefits over methods that rely on organic solvents.

Purity Optimization and Analytical Validation Techniques in Synthesis

Achieving high purity is critical for the utility of this compound as a chemical intermediate. The primary impurities often stem from the starting materials, side reactions (e.g., formation of sulfonic acid from hydrolysis), or residual solvents from the workup process.

Purification Techniques: Common purification methods for solid aryl sulfonyl chlorides include recrystallization from appropriate solvents like toluene or petroleum ether. Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities, though this must be done carefully to avoid hydrolysis of the sulfonyl chloride itself. For laboratory-scale purification, flash column chromatography is also a viable option. In industrial settings, vacuum stripping may be employed to remove volatile impurities.

Analytical Validation: A suite of analytical techniques is used to confirm the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the sulfonyl chloride and quantifying any impurities, such as the corresponding sulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the compound and can also help identify the presence of residual solvents or other impurities.

Gas Chromatography (GC): GC is often used to analyze for volatile organic impurities and residual solvents.

Mass Spectrometry (MS): Coupled with GC or LC, mass spectrometry confirms the molecular weight of the product.

The combination of these purification and analytical methods ensures that the synthesized this compound meets the stringent purity requirements for its intended applications.

| Technique | Purpose |

| Recrystallization | Removal of solid impurities and byproducts. |

| Column Chromatography | High-purity separation on a laboratory scale. |

| Vacuum Stripping | Removal of volatile impurities on an industrial scale. |

| HPLC | Quantitative purity assessment and impurity profiling. |

| NMR Spectroscopy | Structural confirmation and identification of impurities. |

| GC-MS | Analysis of volatile impurities and molecular weight confirmation. |

Recrystallization and Column Chromatography

Purification of the crude this compound is essential to remove byproducts and unreacted starting materials. Recrystallization and column chromatography are standard and effective methods to achieve high purity.

Recrystallization is a technique used to purify solid compounds. The process involves dissolving the crude material in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For sulfonyl chlorides, a range of organic solvents can be considered. A patent for a structurally related isomer, 4-chloro-2-cyanobenzene sulfonyl chloride, describes a final purification sequence that includes recrystallization to achieve a purity of over 99%. google.com This process typically involves steps such as ice water treatment, extraction into an organic solvent, washing, drying, and concentration before the final recrystallization. google.com

The effectiveness of recrystallization can be summarized in the following table:

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | Off-white to light brown solid | White crystalline solid |

| Purity (Typical) | 85-95% | >99% |

| Key Impurities | Starting materials, isomeric byproducts, hydrolysis products | Trace solvents |

Column Chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. scispace.com For sulfonyl chlorides, silica gel is a commonly used stationary phase (adsorbent). scispace.comresearchgate.netrsc.org The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or mixture of solvents (the mobile phase or eluent) is passed through the column. youtube.com

Compounds with higher polarity interact more strongly with the polar silica gel and move down the column more slowly, while less polar compounds travel faster. This difference in migration speed allows for the separation of the desired compound from impurities. The selection of the eluent system is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC). scispace.com For compounds like this compound, a common approach involves using a non-polar solvent like hexane or pentane mixed with a more polar solvent such as ethyl acetate or diethyl ether. researchgate.netrsc.org For example, the purification of 3-cyanobenzene-1-sulfonyl chloride, a close analog, is achieved using a mixture of 5% ethyl acetate in petroleum ether.

A typical column chromatography setup for this compound would involve the following:

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) scispace.com |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%) |

| Loading Method | Dry or wet loading of the crude product |

| Elution Method | Gravity flow or Flash Chromatography (using pressure) |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify pure product |

HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of chemical compounds like this compound. bldpharm.com It provides quantitative data on the purity of the final product and can detect even trace amounts of impurities. A reverse-phase HPLC method is generally suitable for this type of analysis.

In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column.

While a specific, validated HPLC method for this compound is not publicly detailed, a standard method can be developed based on procedures used for analogous aromatic sulfonyl chlorides and related compounds. Such methods are crucial for quality control in chemical synthesis.

A representative set of HPLC parameters for purity assessment is detailed below:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient, e.g., starting with 95% A and increasing to 95% B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength such as 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Using such a method, the purity of a synthesized batch of this compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of ≥95% for this compound, which is verified by such analytical techniques. scbt.com

Chemical Reactivity and Mechanistic Studies of 3 Chloro 4 Cyanobenzenesulfonyl Chloride

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group is the most reactive site on the molecule for nucleophilic attack. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which results in a significant partial positive charge on the sulfur atom, making it a strong electrophile.

3-Chloro-4-cyanobenzenesulfonyl chloride readily undergoes nucleophilic substitution reactions where the chloride ion acts as a good leaving group. A wide variety of nucleophiles can attack the electrophilic sulfur atom, leading to the formation of a diverse range of sulfonated derivatives. The general mechanism involves the attack of the nucleophile on the sulfur atom, forming a transient intermediate which then collapses with the expulsion of the chloride ion. youtube.comyoutube.com

The reaction of this compound with primary or secondary amines is a standard method for the synthesis of sulfonamides. cbijournal.com This acylation reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the sulfonyl sulfur. ncert.nic.in The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. cbijournal.commdpi.com The resulting 3-chloro-4-cyanobenzenesulfonamides are stable, crystalline compounds. researchgate.net This reactivity allows the 4-cyanobenzenesulfonyl group to be employed as a protecting group for amines, which can be cleaved under specific conditions. researchgate.net

Alcohols react with this compound to form sulfonate esters. youtube.com In this reaction, the oxygen atom of the alcohol acts as the nucleophile. youtube.com The process is analogous to the formation of sulfonamides and is also typically carried out in the presence of a non-nucleophilic base like pyridine. youtube.comyoutube.com The base deprotonates the intermediate, facilitating the formation of the final ester product. youtube.comyoutube.com This conversion is a common strategy in organic synthesis to transform a poor leaving group (the hydroxyl group of an alcohol) into a very good leaving group (a sulfonate). youtube.com

In a reaction analogous to those with amines and alcohols, thiols can react with this compound to yield sulfonothioates. The sulfur atom of the thiol is a potent nucleophile and attacks the electrophilic center of the sulfonyl chloride. This reaction expands the synthetic utility of the sulfonyl chloride, allowing for the formation of sulfur-sulfur bonds. While specific studies on this compound are not prevalent, the general reactivity of sulfonyl chlorides with thiol nucleophiles is a well-established transformation in sulfur chemistry. google.com

The reactivity of the sulfonyl chloride group in this compound is significantly enhanced by the electronic properties of the other substituents on the aromatic ring. vedantu.com Both the chlorine atom and the cyano group are electron-withdrawing groups (EWGs), which decrease the electron density of the benzene (B151609) ring and, consequently, increase the electrophilicity of the sulfur atom. vedantu.comlibretexts.org

The chlorine atom, located at the meta-position relative to the sulfonyl chloride, exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect pulls electron density away from the ring and from the sulfonyl group, making the sulfur atom more electron-deficient.

The cyano group, at the para-position, is a particularly powerful electron-withdrawing group. It withdraws electron density through both a strong inductive effect (-I) and a potent resonance effect (-R or -M effect). libretexts.org The resonance effect allows the cyano group to delocalize the ring's π-electrons onto the nitrogen atom, which further polarizes the carbon-sulfur bond and increases the partial positive charge on the sulfur atom. This stabilization of a negative charge at the para position makes the entire ring system more electron-poor and significantly activates the sulfonyl chloride group toward nucleophilic attack. cdnsciencepub.comresearchgate.net

Nucleophilic Substitution Reactions

Reactivity of the Cyano Group

While the sulfonyl chloride is the most reactive group, the cyano (-C≡N) group also has characteristic reactivity, although it typically requires more forcing conditions. Aromatic nitriles are versatile functional groups in organic synthesis. researchgate.netresearchgate.net

Potential transformations of the cyano group in this molecule include:

Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid group, yielding 2-chloro-4-(chlorosulfonyl)benzoic acid.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. However, such potent reducing agents would also likely reduce the sulfonyl chloride group.

Reaction with Nucleophiles: The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles such as Grignard reagents or organolithium compounds to form ketones after hydrolysis. researchgate.net

In the context of this compound, any reaction targeting the cyano group must consider the high reactivity of the sulfonyl chloride. With most common nucleophiles, reaction at the sulfonyl chloride will occur preferentially. nih.gov Selective transformation of the cyano group would likely require its protection or the prior conversion of the sulfonyl chloride group to a less reactive functionality.

Reactivity of the Chlorinated Aromatic Ring

The chlorinated aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of two strong electron-withdrawing groups, the cyano (-CN) and the sulfonyl chloride (-SO₂Cl), positioned ortho and para to the chlorine atom, respectively. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of SNAr reactions. libretexts.orglibretexts.org

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), followed by the departure of the leaving group. libretexts.org The presence of electron-withdrawing groups at the ortho and para positions is crucial for the stabilization of the carbanionic intermediate through resonance. libretexts.orgyoutube.com

This inherent reactivity opens up possibilities for a wide range of functionalizations by displacing the chloride with various nucleophiles. For instance, reaction with alkoxides (RO⁻) could yield alkoxy derivatives, while reaction with amines (RNH₂) could lead to the formation of secondary or tertiary amine-substituted benzenes. Thiolates (RS⁻) could be used to introduce thioether functionalities.

The following table illustrates potential derivatization reactions via nucleophilic aromatic substitution on the chlorinated ring.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Phenol derivative |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Anisole derivative |

| Amine | Ammonia (NH₃), primary/secondary amines | Aniline (B41778) derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether derivative |

Computational Chemistry in Predicting Reactivity and Conformation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an invaluable tool for predicting the reactivity and conformation of molecules, including substituted benzenesulfonyl chlorides. researchgate.netsemanticscholar.org These theoretical calculations can provide insights into reaction mechanisms, transition state geometries, and the relative stabilities of different conformers.

For this compound, DFT calculations could be employed to predict its preferred conformation. The rotational barrier around the C-S bond would determine the orientation of the sulfonyl chloride group relative to the aromatic ring. rsc.org Studies on substituted benzenes have shown that the presence of ortho substituents can significantly influence the preferred conformation. rsc.org

Furthermore, computational methods can be used to investigate the mechanism of its reactions. For example, the mechanism of nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides has been studied computationally, revealing that the reaction can proceed through either a synchronous SN2-type mechanism or an addition-elimination pathway, depending on the nucleophile and reaction conditions. semanticscholar.org DFT calculations can also model the hydrolysis of benzenesulfonyl chlorides, providing detailed information about the potential energy surface and the role of water molecules in the reaction. researchgate.net

The following table lists computational methods and their applications in studying molecules like this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Mechanistic studies of nucleophilic substitution | Transition state structures, activation energies. semanticscholar.org |

| Ab initio methods | Conformational analysis | Rotational barriers, preferred dihedral angles. rsc.org |

| Molecular Mechanics (MM) | Preliminary conformational searches | Low-energy conformers. rsc.org |

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry and drug design, representing the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a key factor in predicting the transport properties of drug molecules, such as intestinal absorption and blood-brain barrier penetration. For this compound, the calculated TPSA is 66.3 Ų nih.gov. This value provides insight into the molecule's polarity and its potential for forming hydrogen bonds.

Table 1: Topological Polar Surface Area of this compound

| Molecular Descriptor | Value |

|---|

LogP and Rotatable Bonds

LogP, the logarithm of the partition coefficient between n-octanol and water, is a well-established measure of a compound's lipophilicity or hydrophobicity. This property significantly influences a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). A higher LogP value indicates greater lipophilicity.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds is generally considered favorable for drug candidates as it reduces the entropic penalty upon binding to a target.

Table 2: LogP and Rotatable Bonds for this compound

| Property | Value |

|---|---|

| LogP | Data not available in provided search results |

| Rotatable Bonds | Data not available in provided search results |

Applications in the Synthesis of Complex Molecules and Biologically Active Compounds

Synthesis of Sulfonamide Derivatives

The most common application of sulfonyl chlorides, including 3-Chloro-4-cyanobenzenesulfonyl chloride, is in the synthesis of sulfonamides. mdpi.com This reaction typically involves the condensation of the sulfonyl chloride with a primary or secondary amine. ijarsct.co.in The process is often carried out in the presence of a base, such as sodium carbonate, which acts as a scavenger for the hydrochloric acid byproduct. mdpi.com This method is highly effective for producing a wide array of sulfonamide derivatives. ijarsct.co.in

This compound is an intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. cymitquimica.com Its utility is demonstrated in the preparation of annelated N-heterocyclic sulfonamides with an oxadiazolone headgroup, which have been investigated as potential pharmaceuticals. google.com For instance, it has been used in the synthesis of compounds designed as PPARdelta or dual PPARdelta and PPARalpha agonists. google.com

Example of a synthesized compound using this compound:

| Reactant 1 | Reactant 2 | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| This compound | Annelated N-heterocycle | Heterocyclic Sulfonamide | PPARdelta/PPARalpha agonist | google.com |

The cyanobenzenesulfonyl chloride scaffold is crucial for creating compounds with specific pharmacological activities. While research has specifically highlighted the use of the isomeric 4-chloro-2-cyanobenzenesulfonyl chloride, it serves as an important intermediate in the synthesis of sulfonamide compounds that are potent and selective inhibitors of ribonucleotide reductase. google.com This enzyme is a key target in cancer therapy because it is essential for DNA synthesis and repair, and its expression is elevated in proliferating cells. google.comnih.gov The sulfonamides derived from these intermediates are explored as potential antitumor agents. google.com

The sulfonylation of heterocyclic compounds using cyanobenzenesulfonyl chlorides has been studied to understand regioselectivity. Research on the sulfonylation of quinazolin-4(3H)-ones and related thienopyrimidin-4(3H)-ones with p-cyanobenzenesulfonyl chloride (a closely related analog) reveals that the reaction site is directed by the substituent at the 2-position of the heterocycle. nih.govacs.org

When the 2-position has a hydrogen substituent, the sulfonyl group attaches to the N-3 position. nih.govacs.org

Conversely, if the 2-position has an alkylsulfanyl or amino substituent, sulfonylation occurs on the carbonyl oxygen. This is attributed to the steric influence and the positive mesomeric effect of the substituent. nih.govacs.org

This differential reactivity allows for the selective synthesis of either N-sulfonylated or O-sulfonylated heterocyclic derivatives. nih.govacs.org

| Heterocyclic Core | Substituent at 2-Position | Sulfonylation Site (with p-cyanobenzenesulfonyl chloride) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one | Hydrogen | N-3 position | nih.govacs.org |

| Quinazolin-4(3H)-one | Alkylsulfanyl or Amino | Carbonyl Oxygen (O-4 position) | nih.govacs.org |

The 4-cyanobenzenesulfonyl group (a close analog to the 3-chloro-4-cyano variant) is utilized as a protecting group for amines. researchgate.net Sulfonamides formed from secondary amines and 4-cyanobenzenesulfonyl chloride are stable under various conditions but can be cleanly cleaved to regenerate the parent amine using a thiol and a base. researchgate.net This characteristic makes it a valuable tool in multi-step synthesis, where the temporary deactivation of an amine's nucleophilicity is required. researchgate.net

The group is stable under conditions used to functionalize nitroarenes, such as reductions, offering an advantage over the commonly used nosyl protecting group. researchgate.net In solid-phase synthesis, 4-cyanobenzenesulfonyl chloride has been used to sulfonylate resin-bound secondary amines, demonstrating its utility in combinatorial chemistry. acs.org

In studies involving the sulfonylation of quinazolin-4(3H)-ones with p-cyanobenzenesulfonyl chloride, an unexpected 1,3-sulfonyl migration was observed. nih.govacs.org When certain 2-substituted quinazolinones are N-sulfonylated, the sulfonyl group can migrate from the nitrogen atom (N-3) to the carbonyl oxygen atom (O-4). nih.govacs.org Kinetic and crossover experiments have verified that this process occurs as an intramolecular shift. nih.govacs.org This N- to O-sulfonyl migration provides an alternative route to access specific O-sulfonylated regioisomers that may not be directly obtainable. nih.govacs.org

Derivatization to Other Functional Groups

Beyond its direct use in forming sulfonamides, the this compound molecule contains functional groups that can be further transformed. A key example is the derivatization of the cyano group. In a solid-phase synthesis context, after the sulfonylation of a resin-bound secondary amine with 4-cyanobenzenesulfonyl chloride, the resulting sulfonamide can undergo borane (B79455) reduction. acs.org This reaction converts the cyano group into a primary amine, demonstrating a method for introducing new functionality into the molecule after the initial sulfonylation step. acs.org

Targeted Synthesis of Compounds with Specific Biological Activities (excluding dosage/administration)

The structural motifs derived from this compound are found in various classes of biologically active compounds.

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose metabolism. epo.org Synthetic ligands for PPARs, particularly agonists, have been developed for the treatment of metabolic disorders. While no specific examples detailing the use of this compound for the synthesis of PPAR agonists were found, the synthesis of related PPAR-γ activators has been reported using N-substituted phthalimide (B116566) derivatives. mdpi.com

The general structure of many PPAR agonists includes an acidic head group, a central linker, and a hydrophobic tail. The 3-chloro-4-cyanobenzenesulfonyl moiety could potentially be incorporated into the hydrophobic tail or the linker region of a PPAR agonist. The synthesis of such compounds would likely involve the reaction of this compound with a suitable nucleophilic intermediate.

Several classes of oral antihyperglycemic agents contain a sulfonamide or a related sulfur-based functional group. The synthesis of novel antidiabetic agents has been achieved through the coupling of various sulfonyl chlorides with amine-containing scaffolds. nih.gov For example, tryptoline-3-carboxylic acid derivatives have been synthesized by reacting them with methanesulfonyl chloride, benzenesulfonyl chloride, and toluenesulfonyl chloride to yield compounds with antidiabetic activity. nih.gov

Following a similar synthetic logic, this compound could be reacted with appropriate amine-containing molecules to generate novel sulfonamide derivatives. These compounds could then be screened for their potential as antihyperglycemic agents, possibly acting as PPAR-γ agonists or through other mechanisms.

The enzyme 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) is involved in the metabolism of steroid hormones and is a target for the development of therapies for hormone-dependent diseases. The synthesis of inhibitors for various types of 17β-hydroxysteroid dehydrogenases has been an active area of research. nih.govnih.gov

While specific syntheses of 17β-HSD2 inhibitors using this compound are not explicitly described in the available literature, the general strategies for creating enzyme inhibitors often involve the incorporation of specific functional groups to achieve high binding affinity and selectivity. The 3-chloro-4-cyanobenzenesulfonyl group could be introduced into a steroidal or non-steroidal scaffold to explore its potential as a pharmacophore for 17β-HSD2 inhibition. This would typically involve the reaction of the sulfonyl chloride with a hydroxyl or amino group on the core structure of the potential inhibitor.

mGlu4 Receptor Positive Allosteric Modulators (PAMs)

The metabotropic glutamate (B1630785) receptor 4 (mGlu4) is a significant target in drug discovery, particularly for neurological disorders. Positive allosteric modulators (PAMs) of this receptor enhance its activity and have therapeutic potential. While research has identified various mGlu4 PAMs, the direct synthetic lineage from this compound is not extensively detailed in publicly available literature. However, related structures, such as N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), have been developed as potent and selective mGlu4 PAMs. researchgate.net The synthesis of such compounds often involves building upon a core aniline (B41778) structure. Theoretically, this compound could serve as a precursor to a corresponding aniline derivative, which would then be elaborated into the final PAM scaffold. This highlights the potential of the 3-chloro-4-cyano phenyl motif in the design of mGlu4-targeting compounds.

Anti-aggregants

The application of this compound in the direct synthesis of anti-aggregant compounds is not well-documented in the available scientific literature.

Antitumor Activity

The benzenesulfonamide (B165840) structural motif is present in numerous compounds investigated for their antitumor properties. Research into novel sulfonamide derivatives has yielded compounds with significant activity against various cancer cell lines. For instance, studies on 4-chloro-2-mercaptobenzenesulfonamide derivatives have led to the synthesis of molecules showing promising results. nih.govbohrium.com One prominent compound from a related series demonstrated significant activity against cell lines of colon cancer, renal cancer, and melanoma. nih.gov While these studies utilize a different isomer (a 4-chloro-2-mercapto derivative) as the starting point, they underscore the importance of the chlorobenzenesulfonamide scaffold in the design of new anticancer agents. The specific use of this compound as a direct precursor for antitumor agents requires further investigation.

Potential in Treating Cognitive Impairment

The therapeutic potential for compounds derived from this compound in treating cognitive impairment is primarily linked to its possible role in the synthesis of mGlu4 PAMs. As modulators of the central nervous system, mGlu4 PAMs are being investigated for a range of neurological conditions that may include cognitive deficits. However, direct studies detailing the synthesis of cognitive-enhancing agents from this compound are not currently available.

Catalytic and Reagent Applications

Beyond its role as a building block for bioactive molecules, this compound functions as a key reagent in specific organic reactions.

Advanced Research Topics and Future Directions

Development of Novel and Green Synthetic Methodologies

The synthesis of sulfonyl chlorides, including 3-Chloro-4-cyanobenzenesulfonyl chloride, has traditionally relied on methods that can be hazardous and environmentally taxing. rsc.org Modern synthetic chemistry is increasingly focused on developing "green" and more efficient processes that are safer, produce less waste, and are more economical for large-scale production. google.comsemanticscholar.org

Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, offering significant advantages over traditional batch processing. rsc.org This approach involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. rsc.org The small reactor volumes and high surface-area-to-volume ratios inherent in flow systems provide superior heat and mass transfer, which is particularly beneficial for managing highly exothermic reactions commonly associated with sulfonyl chloride preparation. rsc.orgnih.gov

Key benefits of continuous flow synthesis include:

Enhanced Safety: By minimizing the volume of hazardous reagents and intermediates at any given time and controlling exotherms, the risk of thermal runaway is significantly reduced. rsc.orgmdpi.com

Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer byproducts compared to batch methods. mdpi.com

Increased Throughput: Flow systems can be operated for extended periods, enabling the production of multi-hundred-gram to kilogram quantities of the desired product with high space-time yields. mdpi.comresearchgate.net

Automation: The integration of automated process controls allows for consistent and reliable production with minimal manual intervention. mdpi.com

Researchers have successfully developed continuous flow protocols using various reagents, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), for the oxidative chlorination of thiols and disulfides to their corresponding sulfonyl chlorides. rsc.orgrsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Model Sulfonyl Chloride

Data adapted from a study on aryl sulfonyl chloride production, illustrating the significant improvement in spacetime yield with continuous flow technology. mdpi.com

In line with the principles of green chemistry, significant research has been dedicated to developing more environmentally friendly methods for synthesizing sulfonyl chlorides. semanticscholar.org These methods aim to replace hazardous reagents and solvents with safer, more sustainable alternatives. rsc.org

One promising approach is the use of bleach (sodium hypochlorite, NaOCl) as a cost-effective and atom-efficient reagent for the oxidative chlorination of thiols and disulfides. rsc.orgorganic-chemistry.org Other developments include the use of N-chlorosuccinimide (NCS) for the oxidative chlorination of S-alkyl isothiourea salts, which are derived from readily available and less hazardous materials. google.comorganic-chemistry.org This method avoids the use of toxic reagents and does not produce harmful byproducts. google.com

Visible-light photocatalysis represents another innovative and green approach. acs.org This technique utilizes a photocatalyst, such as potassium poly(heptazine imide), to mediate the synthesis of sulfonyl chlorides from aryldiazonium salts under mild conditions, using visible light at room temperature. acs.org This method demonstrates high functional group tolerance and avoids the harsh conditions associated with traditional Sandmeyer-type reactions. acs.orgnih.gov

Table 2: Examples of Green Reagents for Sulfonyl Chloride Synthesis

Structure-Activity Relationship (SAR) Studies of Derivatives

Derivatives of this compound, particularly sulfonamides, are of significant interest in medicinal chemistry due to their broad range of biological activities. mdpi.com Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of these derivatives influences their therapeutic effects and for designing new compounds with enhanced potency and selectivity. mdpi.comeurochlor.org

The biological activity of sulfonamide derivatives is highly dependent on the nature of the substituents attached to the sulfonamide nitrogen. By systematically modifying these substituents, researchers can explore the chemical space and identify key structural features required for a desired biological response. eurochlor.org

For instance, in the development of anticancer agents, modifications to the aromatic or aliphatic groups attached to the sulfonamide can significantly impact the compound's efficacy against specific cancer cell lines. mdpi.com Similarly, for antibacterial sulfonamides, the presence of certain functional groups can enhance activity against both Gram-positive and Gram-negative bacteria. nih.gov The position of substituents, such as a chloro group on the benzenesulfonyl ring, can also play a crucial role in determining the compound's activity profile. eurochlor.org

Table 3: Hypothetical SAR Data for 3-Chloro-4-cyanobenzenesulfonamide Derivatives

This table illustrates how substituent changes can modulate biological activity. The addition of electron-withdrawing groups (like chlorine) to the R-group often leads to increased potency.

Beyond biological activity, the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its clinical success. A key physicochemical property influencing ADME is lipophilicity, often expressed as the distribution coefficient (logD at physiological pH). mdpi.com

For sulfonamide derivatives, lipophilicity can be fine-tuned by altering substituents. Chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are widely used to experimentally determine the lipophilicity of these compounds. mdpi.com These experimental values are crucial for building quantitative structure-retention relationship (QSRR) models, which can then predict the pharmacokinetic behavior of newly designed molecules. mdpi.com An optimal balance of lipophilicity is required for good oral absorption and tissue distribution without leading to excessive metabolic instability or off-target effects.

Early assessment of potential safety liabilities is a cornerstone of modern drug discovery. europeanpharmaceuticalreview.com In vitro safety profiling helps to identify compounds that may cause adverse effects before they advance to more expensive and time-consuming stages of development. A major focus of this profiling is the potential for drug-drug interactions (DDIs), which are often caused by the inhibition of cytochrome P450 (CYP) enzymes. bioivt.comcriver.com

CYP enzymes are a superfamily of proteins responsible for the metabolism of a vast number of drugs. bioivt.com Inhibition of these enzymes by one drug can lead to dangerously elevated concentrations of a co-administered drug. nih.gov Therefore, derivatives of this compound intended for therapeutic use must be screened for their potential to inhibit major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

In vitro assays using human liver microsomes or recombinant CYP enzymes are used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against each enzyme. criver.com These studies can identify direct, competitive, non-competitive, and time-dependent inhibition, providing a comprehensive picture of a compound's DDI potential. criver.comnih.gov

Table 4: Example of an In Vitro CYP Inhibition Profile

Data adapted from a study on the antipsychotic drug asenapine, illustrating typical data from an in vitro CYP inhibition screen. nih.gov A lower IC₅₀ value indicates stronger inhibition and a higher potential for drug-drug interactions.

Exploration of New Biological Targets for this compound Derivatives

The core structure of this compound serves as a foundational element for synthesizing derivatives with potential therapeutic activities. Research efforts are increasingly directed towards identifying and validating new biological targets for these compounds. The inherent reactivity of the sulfonyl chloride group allows for its conjugation to various molecular frameworks, leading to the creation of diverse chemical libraries for screening against a wide array of biological targets.

One significant area of investigation involves the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). Derivatives incorporating the arylsulfonylamino structure have been specifically designed as CRTH2 antagonists, which are believed to be useful in treating inflammatory conditions such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). googleapis.com

Furthermore, the potential for derivatives to interact with enzyme systems is a key focus. For instance, the parent compound's ability to inhibit cytochrome P450 enzymes suggests that its derivatives could be tailored to modulate drug metabolism pathways. smolecule.com This opens up possibilities for developing agents that can alter the efficacy or pharmacokinetic profiles of other drugs. Broader research into related structures suggests that derivatives could also be explored as potential inhibitors of other key enzymes, such as tyrosine kinases and cytochrome c peroxidase. researchgate.net

| Biological Target | Therapeutic Area | Derivative Type |

| CRTH2 | Inflammatory Diseases (Asthma, COPD) | Arylsulfonylamino derivatives |

| Cytochrome P450 | Drug Metabolism Modulation | General derivatives |

| Tyrosine Kinase | Cancer, Inflammation | Potential exploration |

Computational Design and Optimization of New Chemical Entities

Computational chemistry and molecular modeling are playing an increasingly vital role in the rational design and optimization of new drug candidates derived from this compound. These in silico methods accelerate the discovery process by predicting the binding affinity and interaction of novel compounds with their biological targets before they are synthesized.

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations are employed to estimate the binding free energies of ligands to their target receptors. researchgate.net This allows researchers to computationally screen libraries of virtual compounds and prioritize those with the most favorable binding energetics for synthesis.

Patents and Intellectual Property Related to this compound and its Derivatives

The intellectual property landscape surrounding this compound and its derivatives is active, reflecting its importance as a building block for novel compounds in various fields. Patents have been filed covering not only the final therapeutic or industrial compounds but also the methods for synthesizing key intermediates.

A notable area of patent activity involves the development of new pharmaceuticals. For example, a patent application has been published for arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids, which are derived from substituted benzenesulfonyl chlorides and function as CRTH2 antagonists for treating inflammatory diseases. googleapis.com

Intellectual property also extends to the manufacturing processes of related isomers and precursors. A Chinese patent, for instance, details a synthesis method for 4-chloro-2-cyanobenzene sulfonyl chloride, highlighting the commercial interest in securing efficient and novel production routes for these valuable intermediates. google.com The broader class of substituted chlorobenzenesulfonyl chlorides is also the subject of patents, such as one covering the preparation of 4-alkyl-3-chlorobenzenesulfonyl chlorides. google.com This underscores the value placed on the core chemical structure and its variations.

The diversity of applications is further demonstrated by patents for derivatives in material science, such as those for 3-Chloro-4-cyanophenyl benzoates, which are utilized as liquid crystal materials in electro-optical displays. justia.com

| Patent/Application Number | Title/Subject | Key Innovation |

| US 2012/0309796 A1 | Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids | Novel compounds acting as CRTH2 antagonists for inflammatory diseases. googleapis.com |

| CN113717080A | Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride | A method for synthesizing a key isomer, avoiding diazotization reactions. google.com |

| US5498798A | 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof | Processes for preparing related substituted benzenesulfonyl chloride compounds. google.com |

| US4481128A | 3-Chloro-4-cyanophenyl 4'-substituted benzoates | Derivatives designed for use as liquid crystal materials. justia.com |

Emerging Applications in Chemical Biology and Material Science

Beyond its role in traditional medicinal chemistry, the unique reactivity of this compound is being leveraged in the emerging fields of chemical biology and advanced material science.

In chemical biology, there is a growing interest in using sulfonyl-containing compounds as covalent chemical probes. rsc.org The sulfonyl chloride moiety is a reactive electrophile that can form stable covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, and histidine. rsc.org This principle, known as sulfonyl exchange chemistry, allows for the development of highly specific and potent targeted covalent inhibitors. rsc.org Derivatives of this compound can be designed as chemical tools to irreversibly label and study the function of specific proteins within complex biological systems, helping to expand the "druggable" target space. rsc.org

In material science, the compound serves as a precursor for creating specialized polymers and coatings. smolecule.com The rigid aromatic core, combined with the reactive sulfonyl chloride group, allows for its incorporation into polymer backbones or as a cross-linking agent to impart specific thermal, mechanical, or optical properties. An example of this is the development of liquid crystal materials from its derivatives, which are essential components in electro-optical displays. justia.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。